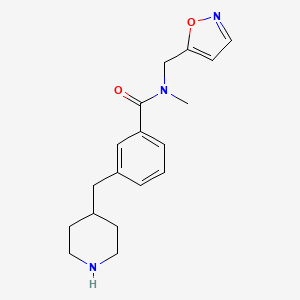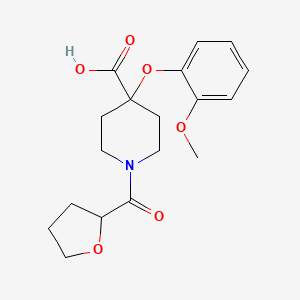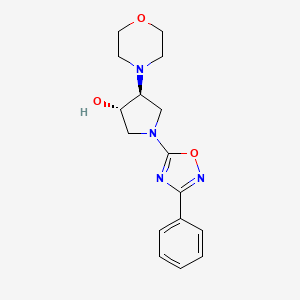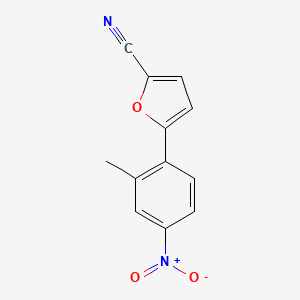![molecular formula C16H22N4O2S B5433896 N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5433896.png)
N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of triazole derivatives, which have been extensively studied for their various biological properties. In
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and HDAC.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory properties. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and HDAC.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide is its potent anti-cancer activity against various cancer cell lines. Additionally, this compound exhibits potent antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various inflammatory diseases. However, the limitations of this compound include its low solubility in water, which makes it challenging to administer in vivo. Additionally, the toxicity of this compound is not fully understood, which makes it challenging to determine the appropriate dosage for in vivo studies.
Zukünftige Richtungen
There are various future directions for the research on N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One of the significant directions is the study of the toxicity of this compound in vivo. Additionally, the development of more water-soluble derivatives of this compound could potentially enhance its therapeutic efficacy. Furthermore, the study of the mechanism of action of this compound could lead to the development of more potent and selective anti-cancer agents. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo could lead to the development of more effective therapeutic strategies for various diseases.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide involves the condensation reaction between 2-ethoxybenzoyl chloride and 5-methyl-4-propyl-1,2,4-triazole-3-thiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide has shown promising results in various scientific research applications. One of the significant applications is its potential as an anti-cancer agent. Studies have shown that this compound exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-4-10-20-12(3)18-19-16(20)23-11-15(21)17-13-8-6-7-9-14(13)22-5-2/h6-9H,4-5,10-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQACLNYYZHBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-5-{[(1-methyl-3-phenylpropyl)amino]sulfonyl}benzamide](/img/structure/B5433823.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-fluorophenyl)urea](/img/structure/B5433828.png)

![2-{[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5433844.png)

![2,2,6,6-tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one oxime](/img/structure/B5433863.png)
![3-{5-[(3-chloro-4-hydroxyphenyl)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5433870.png)




![N-cyclopropyl-1'-[(5-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5433914.png)
![1-(1-{[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B5433915.png)